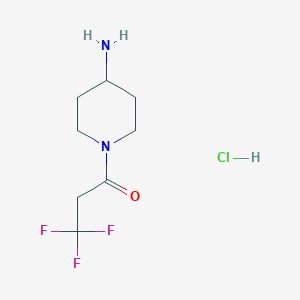
5-Bromo-4-octylpyrimidine
Descripción general
Descripción
5-Bromo-4-octylpyrimidine is an organic compound with the molecular formula C12H19BrN2 . It has a molecular weight of 271.2 g/mol .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrimidine ring substituted with a bromine atom at the 5th position and an octyl group at the 4th position . The InChI code for this compound is 1S/C12H19BrN2/c1-2-3-4-5-6-7-8-12-11(13)9-14-10-15-12/h9-10H,2-8H2,1H3 .Physical and Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm³, a boiling point of 332.4±22.0 °C at 760 mmHg, and a flash point of 154.9±22.3 °C . It has 2 hydrogen bond acceptors, 0 hydrogen bond donors, and 7 freely rotating bonds . The compound has a topological polar surface area of 26 Ų .Aplicaciones Científicas De Investigación
Microwave-Assisted Palladium-Catalyzed C-C Coupling
5-Bromo-4-octylpyrimidine plays a role in the microwave-assisted palladium-catalyzed C-C coupling reactions. This process involves reactions with bithiophene and its analogues to yield substituted pyrimidines. The study by Verbitskiy et al. (2013) illustrates the utility of this compound in facilitating these complex chemical reactions, providing a pathway for synthesizing a variety of pyrimidine derivatives (Verbitskiy et al., 2013).
Novel Intermediate in Palladium-Catalysed Cross-Coupling Reactions
Goodby et al. (1996) describe the use of a related compound, 5-bromo-2-iodopyrimidine, as a novel and valuable intermediate in palladium-catalysed cross-coupling reactions. This highlights the potential of brominated pyrimidines in efficient and selective synthesis processes (Goodby et al., 1996).
Preparation of Brominated Bipyridines and Bipyrimidines
Schwab et al. (2002) explored the efficient synthesis of brominated bipyridines and bipyrimidines, which are significant for the preparation of metal-complexing molecular rods. The role of brominated pyrimidines, including this compound, in this synthesis is crucial for the creation of complex molecular structures (Schwab et al., 2002).
Influence on Mesomorphic Properties
Starkulla et al. (2009) investigated the influence of spacer chain lengths and polar terminal groups on the mesomorphic properties of tethered 5-phenylpyrimidines. The study contributes to the understanding of how this compound and its derivatives can affect the mesomorphic behavior of certain compounds (Starkulla et al., 2009).
Mass-Spectrometric Analysis in Protein-RNA Cross-Linking
Kramer et al. (2011) conducted a mass-spectrometric analysis of proteins cross-linked to 4-thio-uracil- and 5-bromo-uracil-substituted RNA. This research indicates the utility of this compound in studying protein-RNA interactions, offering insights into the cross-linking mechanisms at a molecular level (Kramer et al., 2011).
Synthesis of Novel Pyrimidine Derivatives
Ahmad et al. (2017) demonstrated the use of palladium-catalyzed Suzuki cross-coupling reaction to synthesize novel pyridine derivatives. This process utilized 5-bromo-2-methylpyridin-3-amine, showcasing the relevance of brominated pyrimidines in creating new molecular compounds with potential biological activities (Ahmad et al., 2017).
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
5-Bromo-4-octylpyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain proteomic targets, influencing their activity and stability . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which can alter the conformation and function of the target biomolecules.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the activity of key signaling proteins, leading to changes in downstream gene expression . Additionally, it can affect cellular metabolism by altering the activity of metabolic enzymes, thereby impacting the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the interaction. For instance, it has been found to inhibit certain kinases by binding to their active sites, thereby preventing substrate phosphorylation . This inhibition can lead to changes in cellular signaling and gene expression, ultimately affecting cellular function.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions for extended periods . Over time, it may undergo degradation, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential changes in cellular function, including alterations in cell viability and proliferation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, at high doses, this compound may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For instance, it can modulate the activity of cytochrome P450 enzymes, which play a crucial role in the metabolism of xenobiotics. This interaction can lead to changes in the levels of specific metabolites, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, the compound can localize to various cellular compartments, including the cytoplasm and nucleus. Its distribution is influenced by factors such as lipid solubility and the presence of specific binding partners.
Subcellular Localization
This compound exhibits distinct subcellular localization patterns, which can affect its activity and function . It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, the compound can localize to the mitochondria, where it may influence mitochondrial function and energy production.
Propiedades
IUPAC Name |
5-bromo-4-octylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BrN2/c1-2-3-4-5-6-7-8-12-11(13)9-14-10-15-12/h9-10H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUCHBVFCLWVYAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=NC=NC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10674433 | |
| Record name | 5-Bromo-4-octylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10674433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1033201-80-7 | |
| Record name | 5-Bromo-4-octylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10674433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-(butan-2-yl)-1-[(2-phenoxyethyl)sulfanyl]methanimidamide hydrobromide](/img/structure/B1373044.png)

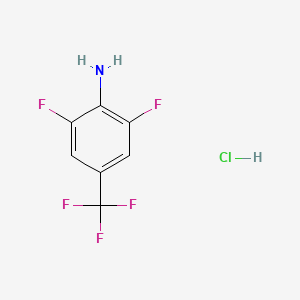
![2-amino-N-[3-(pyrrolidin-1-yl)phenyl]pentanamide](/img/structure/B1373048.png)
![3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride](/img/structure/B1373053.png)
![2-{4-[2-(Pyridin-4-yl)ethyl]piperazin-1-yl}aniline](/img/structure/B1373054.png)
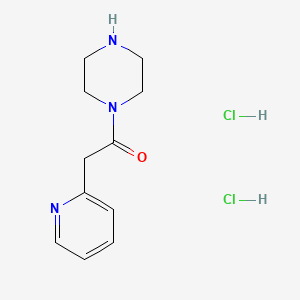
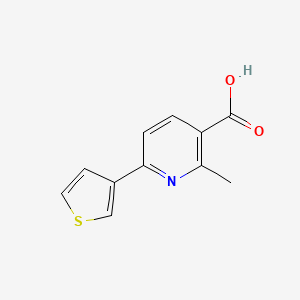
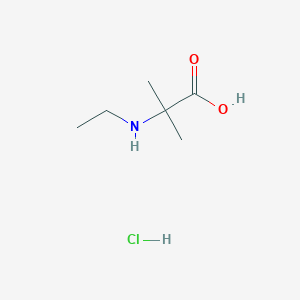
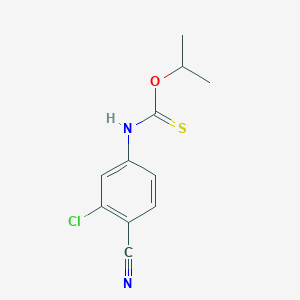
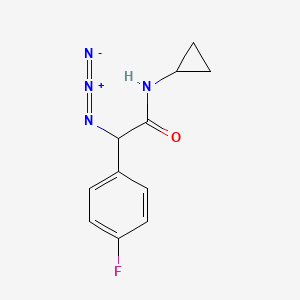

![{4-[(3-Fluorophenyl)methoxy]phenyl}methanamine hydrochloride](/img/structure/B1373063.png)
